![molecular formula C13H13N5O2 B3019678 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 957509-79-4](/img/structure/B3019678.png)
7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is a derivative of the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their potential biological activities and are often synthesized for pharmaceutical research. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related 7-substituted pyrazolo[1,5-a]pyrimidine compounds involves multiple steps, starting from methyl 5-amino-1H-pyrazole-4-carboxylate. This precursor is transformed through a series of reactions including treatment with POCl3 to yield a reactive chloro derivative, which is then reacted with various nucleophiles to introduce different substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine ring . The regioselectivity of N-alkylation is influenced by the nature of the carboxy function, with secondary amides leading to 1-alkyl derivatives and esters or tertiary amides yielding 4-alkyl derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For instance, a 7-methyl derivative with a thiazolo[3,2-a]pyrimidine ring system was characterized, revealing its crystallization in the triclinic space group and providing detailed structural parameters . Theoretical studies using methods like HF/6-31G(d) and B3LYP/6-31G(d) have been employed to determine optimized structure parameters and compare them with experimental data .
Chemical Reactions Analysis
The reactivity of the pyrazolo[1,5-a]pyrimidine derivatives is demonstrated by their ability to undergo further chemical transformations. For example, ethyl 7-amino derivatives have been shown to react with arylidene ethyl cyanoacetate to form new heterocyclic systems . These reactions expand the chemical diversity of the pyrazolo[1,5-a]pyrimidine scaffold and enable the exploration of their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data provide insights into the solid-state properties, while spectroscopic methods like FT-IR offer information on the vibrational frequencies of the functional groups present in the molecule . Theoretical calculations of electronic properties, such as HOMO and LUMO energies, contribute to the understanding of the compound's reactivity and potential interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives, including 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, focuses on their synthesis and chemical properties. For instance, the regioselective synthesis of 1- and 4-substituted derivatives has been explored, demonstrating the tunable nature of N-alkylation depending on the carboxy function, which opens up possibilities for creating diverse compounds with potential applications in various fields of chemistry and pharmacology (Drev et al., 2014).
Antimicrobial and Anticancer Activity
Another significant area of research is the investigation of novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidine compounds, for their potential antimicrobial and anticancer activities. Studies have identified compounds that exhibit higher anticancer activity than reference drugs, indicating the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Imaging and Diagnostic Applications
Research extends to the development of novel compounds for imaging and diagnostic purposes, such as the synthesis of specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for potential use as PET agents in imaging IRAK4 enzyme in neuroinflammation contexts. This indicates the versatility of these compounds in both therapeutic and diagnostic applications (Wang et al., 2018).
Biological Importance and Activity
The synthesis of heterocyclic systems derived from pyrazolo[1,5-a]pyrimidine derivatives highlights their biological importance. These compounds have been evaluated for various biological activities, contributing to the understanding of their potential in medicinal chemistry (Youssef et al., 2013).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, such as green one-pot solvent-free synthesis, demonstrate the ongoing innovations in creating these compounds more sustainably, which is crucial for scaling up their applications in an environmentally conscious manner (Al-Matar et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with pyrazole and pyrimidine moieties have been reported to interact with various biological targets such as cholinesterase and collagen synthesis inhibitors .
Mode of Action
Compounds with similar structures have been reported to exhibit both electrophilic and nucleophilic properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been reported to influence pathways related to collagen synthesis and cholinergic signaling .
Result of Action
Similar compounds have been reported to exhibit various biological activities such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Propriétés
IUPAC Name |
7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-7-9(8(2)15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQMUVPEHVOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

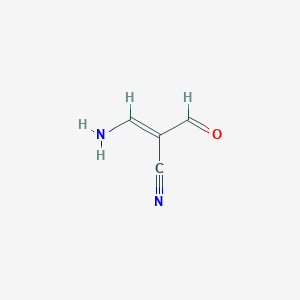
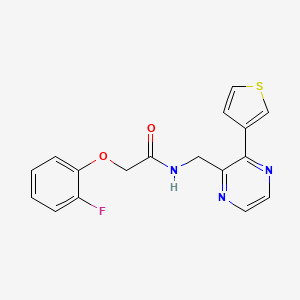
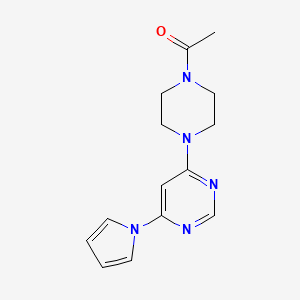
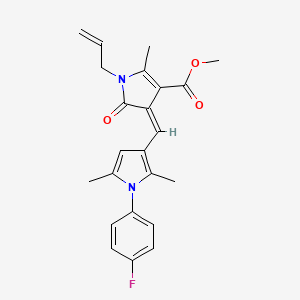

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)
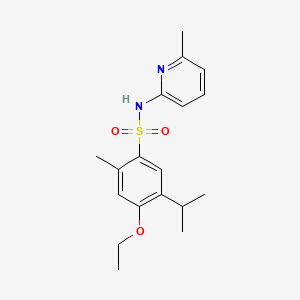

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)
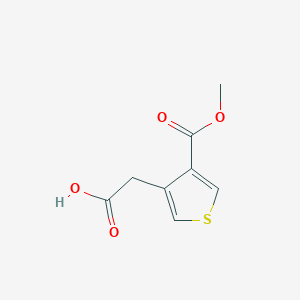
![tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3019614.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)
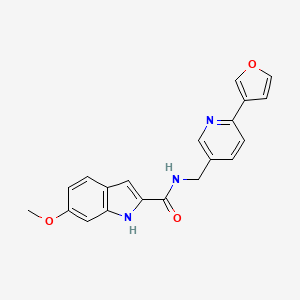
![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)